molecular formula C20H22N6O2S B1668601 (E)-3-cyclopropyl-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1060253-24-8

(E)-3-cyclopropyl-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B1668601
M. Wt: 410.5 g/mol
InChI Key: JDOAIOBLXZJZBL-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CaspPro is a selective caspase 8 activator. It acts by potentiating TRAIL-induced cell death.

Scientific Research Applications

Anti-Diabetic Applications

A study by Bindu, Vijayalakshmi, and Manikandan (2019) synthesized a series of triazolo-pyridazine-6-yl-substituted piperazines for their potential as anti-diabetic medications. These compounds, including variants of the triazolo[4,3-b]pyridazine structure, showed strong Dipeptidyl peptidase-4 (DPP-4) inhibition potential and excellent antioxidant and insulinotropic activity, indicating their potential use in diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).

Antihistaminic and Anti-Inflammatory Applications

Gyoten et al. (2003) explored the synthesis of [1, 2, 4]triazolo[1, 5-b]pyridazines with antihistaminic activity and an inhibitory effect on eosinophil infiltration. These compounds, including triazolo[4,3-b]pyridazine derivatives, showed promise as potential therapeutic agents for conditions like atopic dermatitis and allergic rhinitis (Gyoten, Nagaya, Fukuda, Ashida, & Kawano, 2003).

Antimicrobial Applications

Patil et al. (2021) conducted a study on new piperazine and triazolo-pyrazine derivatives, revealing that certain compounds demonstrated effective antimicrobial properties. These findings indicate that triazolo[4,3-b]pyridazine derivatives can be potent agents against bacterial and fungal infections (Patil, Noonikara-Poyil, Joshi, Patil, Patil, Lewis, & Bugarin, 2021).

properties

CAS RN

1060253-24-8

Product Name

(E)-3-cyclopropyl-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Molecular Formula

C20H22N6O2S

Molecular Weight

410.5 g/mol

IUPAC Name

3-cyclopropyl-6-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C20H22N6O2S/c27-29(28,15-10-16-4-2-1-3-5-16)25-13-11-24(12-14-25)19-9-8-18-21-22-20(17-6-7-17)26(18)23-19/h1-5,8-10,15,17H,6-7,11-14H2/b15-10+

InChI Key

JDOAIOBLXZJZBL-XNTDXEJSSA-N

Isomeric SMILES

C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)S(=O)(=O)/C=C/C5=CC=CC=C5

SMILES

C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)S(=O)(=O)C=CC5=CC=CC=C5

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)S(=O)(=O)C=CC5=CC=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CaspPro;  Casp Pro;  Casp-Pro;  C2;  C-2;  C 2; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-3-cyclopropyl-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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(E)-3-cyclopropyl-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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(E)-3-cyclopropyl-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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(E)-3-cyclopropyl-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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(E)-3-cyclopropyl-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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(E)-3-cyclopropyl-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

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